molecular formula C14H17BrClN3O2S B4685681 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

Cat. No. B4685681
M. Wt: 406.7 g/mol
InChI Key: SOMSLYMBKWRKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through a specific method that involves several steps, and it has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also interact with metal ions and form complexes that have specific biological activities.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to interact with metal ions and form complexes that have specific biological activities. Furthermore, it has been reported to have fluorescent properties, making it a potential candidate for the development of new fluorescent probes.

Advantages and Limitations for Lab Experiments

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide has several advantages and limitations for lab experiments. Its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. Its fluorescent properties make it a potential candidate for the development of new fluorescent probes. However, its mechanism of action is not fully understood, which limits its potential applications. Furthermore, its synthesis method involves several steps, which may make it challenging to obtain high yields of the final product.

Future Directions

There are several future directions for the study of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide. One direction is to further explore its anti-inflammatory and anti-tumor properties and develop new drugs based on this compound. Another direction is to study its interaction with metal ions and develop new metal complexes with specific biological activities. Furthermore, the development of new fluorescent probes based on this compound is another potential direction for future research. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it has been used as a ligand in the synthesis of new metal complexes with potential applications in catalysis and material science.

properties

IUPAC Name

N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClN3O2S/c1-10-14(15)11(2)19(18-10)9-3-8-17-22(20,21)13-6-4-12(16)5-7-13/h4-7,17H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMSLYMBKWRKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCNS(=O)(=O)C2=CC=C(C=C2)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide
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N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-chlorobenzenesulfonamide

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